molecular formula C14H23N3O B7636830 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide

2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B7636830
M. Wt: 249.35 g/mol
InChI Key: KSTGUYMAOGVPON-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide is a synthetic organic compound that belongs to the class of amides It features a seven-membered azepane ring and a cyanocyclopentyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyanocyclopentyl Group: This step involves the reaction of cyclopentanone with a cyanide source to form the cyanocyclopentyl group.

    Formation of the Acetamide Moiety: The final step involves the reaction of the azepane and cyanocyclopentyl intermediates with acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyanocyclopentyl group or reduce the amide to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the azepane ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(piperidin-1-yl)-N-(1-cyanocyclopentyl)acetamide: Similar structure with a piperidine ring instead of azepane.

    2-(morpholin-1-yl)-N-(1-cyanocyclopentyl)acetamide: Contains a morpholine ring.

    2-(pyrrolidin-1-yl)-N-(1-cyanocyclopentyl)acetamide: Features a pyrrolidine ring.

Uniqueness

2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide is unique due to the presence of the azepane ring, which may confer different chemical and biological properties compared to its analogs with smaller or different heterocyclic rings.

Properties

IUPAC Name

2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c15-12-14(7-3-4-8-14)16-13(18)11-17-9-5-1-2-6-10-17/h1-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTGUYMAOGVPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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